N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide typically involves the reaction of 4-isopropylphenylthiazole with 4-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in bacteria and fungi, leading to their death . The compound’s anti-inflammatory and antitumor effects are believed to be due to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-phenoxybenzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.
2-(4-isopropylthiazol-2-yl)-5-substituted-1,3,4-oxadiazole derivatives: These compounds have similar antimicrobial properties but differ in their chemical structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)18-8-10-19(11-9-18)23-16-30-25(26-23)27-24(28)20-12-14-22(15-13-20)29-21-6-4-3-5-7-21/h3-17H,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAUOIBRFKPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.